![molecular formula C25H34N4O4S B2566561 1-({4-Oxo-3-pentyl-2-[(tetrahydrofuran-2-ylmethyl)thio]-3,4-dihydroquinazolin-7-yl}carbonyl)piperidine-4-carboxamide CAS No. 422531-17-7](/img/structure/B2566561.png)
1-({4-Oxo-3-pentyl-2-[(tetrahydrofuran-2-ylmethyl)thio]-3,4-dihydroquinazolin-7-yl}carbonyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups and structural features that are common in medicinal chemistry . These include a piperidine ring, a quinazoline ring, a tetrahydrofuran ring, and several carbonyl groups. The piperidine ring is a common feature in many pharmaceuticals , and the quinazoline ring is a privileged structure in medicinal chemistry . The tetrahydrofuran ring is a common structural motif in many natural products and pharmaceuticals.
Molecular Structure Analysis
The compound has several stereocenters, which means it can exist as multiple stereoisomers. The three-dimensional structure of the compound could have a significant impact on its biological activity .
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the carbonyl groups could undergo nucleophilic addition reactions, and the thioether group could potentially be oxidized .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of polar functional groups like carbonyl groups could increase the compound’s solubility in polar solvents .
科学的研究の応用
Synthesis and Characterization
- The development of enantioselective processes for the preparation of potent receptor inhibitors highlights the importance of convergent, stereoselective, and economical synthesis techniques in producing complex organic compounds, including those with quinazoline and piperidine structures, which are critical for pharmaceutical applications (Cann et al., 2012).
- Research into heterocyclic carboxamides as potential antipsychotic agents underlines the versatility of piperidine and quinazoline derivatives in binding to specific receptors, demonstrating their promise in treating psychiatric disorders (Norman et al., 1996).
- Studies on piperidine-4-carboxylic acid derivatives show their application in synthesizing magnetic nanoparticles for efficient catalysis, indicating their utility in creating novel nanomaterials for various industrial processes (Ghorbani-Choghamarani & Azadi, 2015).
Biological Activities and Applications
- Antibacterial and antifungal activities of novel piperidine-4-carboxamide derivatives have been explored, with some compounds showing promising results against various pathogenic strains. This research is crucial for the development of new antibiotics and antimicrobial agents (Selvakumar & Elango, 2017).
- The antimicrobial activity of fluoroquinolone-based 4-thiazolidinones underscores the potential of integrating piperidine and quinazoline derivatives into molecules for combating resistant bacterial strains, thereby contributing to the field of infectious disease treatment (Patel & Patel, 2010).
Chemical Properties and Interactions
- The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from certain core structures demonstrates the chemical flexibility of piperidine and quinazoline compounds, allowing for the creation of a vast array of molecules with potential therapeutic effects (Abu‐Hashem et al., 2020).
- Investigations into quinazolinone derivatives under solvent-free conditions using innovative synthetic methods indicate advances in green chemistry, highlighting the environmental benefits of synthesizing complex molecules with minimal waste (Acharyulu et al., 2008).
将来の方向性
特性
IUPAC Name |
1-[4-oxo-2-(oxolan-2-ylmethylsulfanyl)-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O4S/c1-2-3-4-11-29-24(32)20-8-7-18(23(31)28-12-9-17(10-13-28)22(26)30)15-21(20)27-25(29)34-16-19-6-5-14-33-19/h7-8,15,17,19H,2-6,9-14,16H2,1H3,(H2,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUXIOZARVJIKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)C(=O)N)N=C1SCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[2-(Diethylamino)ethyl]amino}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2566478.png)

![2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine](/img/structure/B2566483.png)
![4-{[6-(Oxolan-3-yl)pyrimidin-4-yl]amino}butanoic acid](/img/structure/B2566484.png)
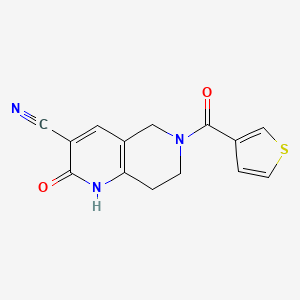
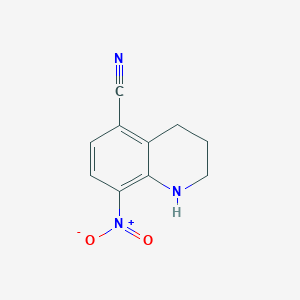
![4-[1-(2-Methoxy-ethyl)-1H-indol-3-yl]-thiazol-2-ylamine](/img/structure/B2566488.png)
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-cyclohexylurea](/img/structure/B2566489.png)
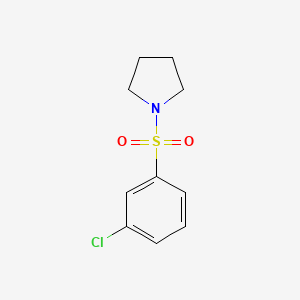
![3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}propanamide](/img/structure/B2566493.png)
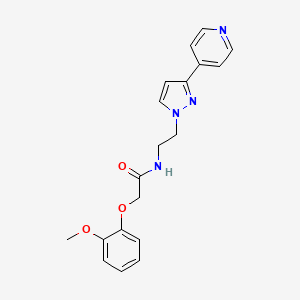
![(2Z)-N-acetyl-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2566497.png)
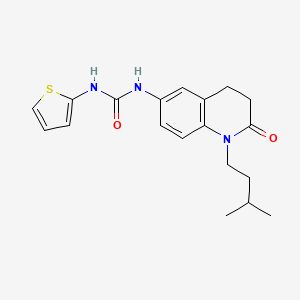
![2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid](/img/structure/B2566501.png)